molecular formula C10H8N2OS2 B2409731 Benzoylmethylthio-1,3,4-thiadiazole CAS No. 1153874-30-6

Benzoylmethylthio-1,3,4-thiadiazole

Cat. No.: B2409731
CAS No.: 1153874-30-6
M. Wt: 236.31
InChI Key: VEDNMGMGJUKCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylmethylthio-1,3,4-thiadiazole is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.

Mechanism of Action

Target of Action

Benzoylmethylthio-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse pharmacological activities . The primary targets of these compounds are often cancer cells and microbial organisms . They have shown potent cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . In addition, they have demonstrated antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Mode of Action

1,3,4-thiadiazole derivatives are known to interact with key amino acid residues, leading to bonding and hydrophobic interactions . This interaction can disrupt the normal functioning of the target cells, leading to their death .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to interfere with various cellular processes, leading to cell death

Pharmacokinetics

It’s worth noting that many approved drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

The result of this compound’s action is the inhibition of growth and proliferation of target cells . It has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively . Furthermore, it has demonstrated antimicrobial activity against various organisms .

Biochemical Analysis

Biochemical Properties

Benzoylmethylthio-1,3,4-thiadiazole has been found to interact with various biomolecules in biochemical reactions. It has been observed to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key amino acid residues. This interaction is facilitated by the 1,3,4-substituted-thiadiazole moiety present in the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies are ongoing to determine the threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is hypothesized that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoylmethylthio-1,3,4-thiadiazole typically involves the reaction of benzoyl chloride with methylthiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A parent compound with a similar core structure but lacking the benzoylmethylthio group.

    Benzoylthio-1,3,4-thiadiazole: Similar structure but with a different substituent on the thiadiazole ring.

    Methylthio-1,3,4-thiadiazole: Lacks the benzoyl group but retains the methylthio substituent.

Uniqueness: Benzoylmethylthio-1,3,4-thiadiazole stands out due to the presence of both benzoyl and methylthio groups, which confer unique chemical and biological properties. These substituents enhance its reactivity and potential as a therapeutic agent compared to its simpler counterparts.

Properties

IUPAC Name

1-phenyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c13-9(8-4-2-1-3-5-8)6-14-10-12-11-7-15-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDNMGMGJUKCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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